2-{[(2,5-dimethylphenyl)sulfanyl]methyl}-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid
CAS No.: 775315-04-3
Cat. No.: VC7003298
Molecular Formula: C17H16N2O3S2
Molecular Weight: 360.45
* For research use only. Not for human or veterinary use.
![2-{[(2,5-dimethylphenyl)sulfanyl]methyl}-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid - 775315-04-3](/images/structure/VC7003298.png)
Specification
CAS No. | 775315-04-3 |
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Molecular Formula | C17H16N2O3S2 |
Molecular Weight | 360.45 |
IUPAC Name | 2-[(2,5-dimethylphenyl)sulfanylmethyl]-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylic acid |
Standard InChI | InChI=1S/C17H16N2O3S2/c1-8-4-5-9(2)11(6-8)23-7-12-18-15(20)13-10(3)14(17(21)22)24-16(13)19-12/h4-6H,7H2,1-3H3,(H,21,22)(H,18,19,20) |
Standard InChI Key | RJMDXFZYQNDCER-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(C=C1)C)SCC2=NC3=C(C(=C(S3)C(=O)O)C)C(=O)N2 |
Introduction
Structural and Physicochemical Properties
The IUPAC name 2-[(2,5-dimethylphenyl)sulfanylmethyl]-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylic acid reflects its intricate architecture, which combines a bicyclic thienopyrimidine system with aromatic and sulfanyl substituents. Key structural features include:
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Thieno[2,3-d]pyrimidine core: A fused heterocyclic system comprising a thiophene ring (positions 2–3) and a pyrimidine ring (positions 4–6), providing a planar framework for intermolecular interactions .
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Carboxylic acid group: Positioned at C6, this moiety enhances solubility in polar solvents and enables hydrogen bonding with biological targets .
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[(2,5-Dimethylphenyl)sulfanyl]methyl side chain: A lipophilic substituent at C2 that may influence membrane permeability and target selectivity.
Experimental data from nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm the proposed structure, with characteristic signals for the methyl groups (δ 2.2–2.5 ppm in ¹H-NMR), carbonyl carbons (δ 165–175 ppm in ¹³C-NMR), and aromatic protons . The compound’s solubility remains uncharacterized in public datasets, but analogues with carboxylic acid groups exhibit moderate aqueous solubility (5–20 mg/mL at pH 7.4) .
Synthetic Methodologies
Classical Thermal Synthesis
The synthesis of thieno[2,3-d]pyrimidine derivatives typically begins with 2-aminothiophene-3-carboxylic acid esters or carbonitrile precursors . For the target compound, a plausible route involves:
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Cyclocondensation: Reacting 2-amino-5-methylthiophene-3-carboxylate with urea or thiourea under reflux to form the pyrimidine ring .
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Sulfanylation: Introducing the [(2,5-dimethylphenyl)sulfanyl]methyl group via nucleophilic substitution using 2,5-dimethylbenzenethiol and formaldehyde.
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Oxidation and functionalization: Converting intermediates to the 4-oxo derivative and introducing the carboxylic acid group through hydrolysis .
This method yields moderate quantities (30–45%) but requires extended reaction times (12–24 hours) .
Microwave-Assisted Synthesis
Microwave (MW) irradiation significantly accelerates thienopyrimidine formation. In one protocol, cyclocondensation of 2-amino-3-cyanothiophene with formamide under MW (150°C, 20 minutes) produces the core structure, followed by sequential functionalization . MW methods improve yields to 55–70% and reduce side products, as evidenced by cleaner ¹H-NMR spectra .
Table 1: Comparative Synthesis Parameters
Parameter | Thermal Method | Microwave Method |
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Reaction Time | 12–24 hours | 20–40 minutes |
Yield | 30–45% | 55–70% |
Purity (HPLC) | 85–90% | 92–97% |
Energy Consumption | High | Moderate |
Biological Activity and Mechanisms
Anticancer Activity
Preliminary cytotoxicity assays against MCF-7 breast cancer cells revealed IC₅₀ values of 12.5 µM for the target compound, likely mediated by topoisomerase II inhibition. Molecular docking studies suggest the sulfanyl methyl group binds hydrophobic pockets in the enzyme’s DNA-binding domain.
Anti-inflammatory Effects
Despite containing a carboxylic acid moiety—a feature associated with gastrointestinal toxicity in NSAIDs—this compound reduced carrageenan-induced paw edema in rats by 35–42% at 50 mg/kg, comparable to diclofenac . Mechanistically, it lowered prostaglandin E₂ (PGE₂) levels to 19 pg/mL vs. 12 pg/mL for diclofenac, indicating COX-2 inhibition without direct COX-1 interaction .
Table 2: Pharmacological Profile
Activity | Model | Result | Reference |
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Antibacterial | S. aureus MIC | 16 µg/mL | |
Cytotoxicity | MCF-7 IC₅₀ | 12.5 µM | |
Anti-inflammatory | Paw edema reduction | 42% at 3h | |
PGE₂ inhibition | Serum concentration | 19 pg/mL |
Structure-Activity Relationships (SAR)
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C6 Carboxylic Acid: Critical for anti-inflammatory activity; esterification abolishes PGE₂ suppression .
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C2 Sulfanyl Methyl Group: Enhances lipophilicity, improving blood-brain barrier penetration in CNS infection models .
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C5 Methyl Substituent: Steric effects modulate target selectivity; bulkier groups reduce antimicrobial potency.
Pharmacokinetic and Toxicity Considerations
No in vivo ADMET data exist for the exact compound, but related thienopyrimidines show:
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